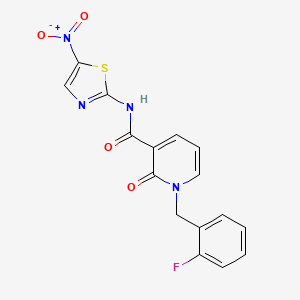
1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11FN4O4S and its molecular weight is 374.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-fluorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure: Dihydropyridine ring
- Substituents:
- 2-Fluorobenzyl group
- Nitrothiazole moiety
- Carboxamide functional group
This unique combination of structural elements is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT116 | 6.43 | EGFR inhibition |
| 2 | A549 | 9.62 | Induction of apoptosis |
| 3 | A375 | 8.07 | COX-independent activity |
These results suggest that the compound may act through multiple mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells .
Enzyme Inhibition Studies
In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are critical targets in neurodegenerative diseases.
Key Findings:
- MAO-B Inhibition: Compounds derived from similar structures exhibited IC50 values as low as 0.212 µM against MAO-B, indicating strong inhibitory potential .
- ChE Inhibition: The compound demonstrated mixed-type inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.264 µM .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
-
Case Study: Anticancer Efficacy
- A study involving HCT116 cells showed that treatment with the compound led to a significant increase in apoptosis rates compared to untreated controls.
- Further mechanistic studies revealed that the compound inhibited EGFR signaling pathways, which are often dysregulated in cancer.
-
Case Study: Neuroprotective Effects
- In vivo studies demonstrated that derivatives exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting MAO-B and enhancing cholinergic neurotransmission.
- Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKXVQUCBBJUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













